molecular formula C17H10Cl2N4O3 B2390044 1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one CAS No. 167109-64-0

1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one

Cat. No.: B2390044
CAS No.: 167109-64-0
M. Wt: 389.19
InChI Key: ZBNXEWZFINRQKZ-FRKPEAEDSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research due to its incorporation of the 1,2,4-triazole pharmacophore. This heterocyclic scaffold is renowned for its extensive biological activity and ability to improve the physicochemical properties, toxicology, and pharmacokinetics of lead molecules . The 1,2,4-triazole nucleus can act as a bioisostere for various functional groups, such as amides and esters, which enhances molecular interactions with biological targets through hydrogen bonding and its strong dipole moment . The specific structural configuration of this compound, featuring dichlorophenyl and nitrophenyl substituents, suggests potential for diverse biological interactions. The primary research value of this compound lies in its potential as a multi-target pharmacological agent. Derivatives of 1,2,4-triazole have been extensively reported to exhibit a broad spectrum of biological activities, including potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . Notably, 1,2,4-triazole-indole hybrids have demonstrated excellent antifungal activity against various Candida species, with some compounds showing efficacy superior to fluconazole and comparable to voriconazole . The structural similarity of this compound to other triazole-based agents indicates its promising application in exploring new antimycobacterial therapies, as seen in closely related (Z)-4,4-dimethyl-1-(4-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, which has been patented for its use as an antituberculous agent . In the realm of oncology research, triazole-containing conjugates have shown remarkable anticancer activity against various cell lines, including lung cancer cells (A549), through mechanisms such as inducing apoptosis, blocking NF-κB activation, and inhibiting cell migration . The presence of the 1,2,4-triazole ring in a molecule can facilitate key interactions with enzymatic targets, such as kinase inhibitors, which are crucial in signal transduction pathways . This compound is supplied as a high-purity material for research purposes only. It is intended for use in in vitro assays and preclinical studies to investigate new therapeutic agents. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O3/c18-12-4-5-14(15(19)8-12)17(24)16(22-10-20-9-21-22)7-11-2-1-3-13(6-11)23(25)26/h1-10H/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNXEWZFINRQKZ-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)C2=C(C=C(C=C2)Cl)Cl)/N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one , often referred to as DCTP , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological profiles, including antifungal, antibacterial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

DCTP has the following molecular formula:
C17H10Cl2N4OC_{17}H_{10}Cl_{2}N_{4}O
Its structure features a triazole ring, which is known for contributing to various biological activities. The presence of the dichlorophenyl and nitrophenyl groups enhances its interaction with biological targets.

Antifungal Activity

DCTP exhibits significant antifungal properties. Studies have shown that compounds with similar triazole structures can inhibit fungal growth effectively. For instance, a related study indicated that triazole derivatives demonstrated potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.0156μg/mL0.0156\mu g/mL for some derivatives . DCTP's structural similarity suggests it may possess comparable efficacy.

Antibacterial Activity

The antibacterial potential of DCTP is noteworthy. Research indicates that compounds containing triazole moieties often show broad-spectrum antibacterial activity. For example, certain triazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting MIC values ranging from 0.1250.125 to 8μg/mL8\mu g/mL . Given its structure, DCTP is hypothesized to interact effectively with bacterial enzymes or cell membranes.

Anticancer Activity

Emerging research highlights the anticancer properties of triazole-containing compounds. DCTP may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A review of triazole derivatives reported significant cytotoxic effects against various cancer cell lines, suggesting that DCTP could be further investigated for its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in predicting the biological activity of DCTP. The presence of electron-withdrawing groups (like nitro and chloro) on the phenyl rings enhances the compound's ability to interact with biological targets. Studies indicate that modifications on the triazole ring can significantly alter the potency and selectivity of these compounds .

Study 1: Antifungal Efficacy

A study focused on a series of triazole derivatives similar to DCTP found that those with a dichlorophenyl group showed enhanced antifungal activity against multiple strains of fungi compared to standard treatments like fluconazole. The results indicated that the incorporation of different substituents on the triazole ring could lead to improved efficacy .

Study 2: Antibacterial Screening

Another research effort evaluated a range of triazole compounds against clinical isolates of bacteria. DCTP was included in this screening, and preliminary results suggested promising antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Scientific Research Applications

Research indicates that compounds containing triazole rings exhibit a wide range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Studies suggest that this compound could serve as a potential antibacterial agent due to its ability to inhibit bacterial growth .
  • Anti-inflammatory Properties : The triazole structure is associated with anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .
  • Anticancer Activity : Preliminary studies have indicated potential anticancer properties when tested against various cancer cell lines. The compound's ability to interfere with cancer cell proliferation is an area of ongoing research .

Applications in Medicinal Chemistry

The diverse pharmacological activities attributed to 1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one highlight its potential applications in drug development. The following table summarizes its key applications:

Application Area Description
Antibacterial AgentsPotential use in treating bacterial infections due to effective inhibition.
Anti-inflammatory DrugsDevelopment of new therapies targeting inflammation-related diseases.
Anticancer ResearchInvestigating mechanisms of action against cancer cells for therapeutic use.
Agricultural ChemicalsPossible applications as fungicides or herbicides due to its chemical properties.

Case Studies

Recent studies have documented the synthesis and evaluation of this compound in various contexts:

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of triazole compounds exhibited significant antimicrobial activity against clinically isolated strains .
  • Pharmacological Evaluations : In vitro tests conducted on cancer cell lines revealed that the compound showed promise as an anticancer agent by inducing apoptosis in targeted cells .
  • Inflammation Models : Animal model studies have indicated reductions in inflammatory markers upon administration of triazole derivatives, supporting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Halogen Substitution Patterns

  • (Z)-1-(2,4-Difluorophenyl)-3-(4-Fluorophenyl)-2-(1H-1,2,4-Triazol-1-yl)Prop-2-En-1-One () :
    This compound replaces chlorine with fluorine atoms on the phenyl rings. Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to chlorine. However, the reduced steric bulk may weaken hydrophobic interactions with fungal enzyme binding pockets. The Z-configuration optimizes spatial alignment for target engagement .

  • (2Z)-1-(4-Chlorophenyl)-3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl)Prop-2-En-1-One (CAS 120758-55-6; ): This analogue features dual chlorine substituents (2,4-dichlorophenyl) and an additional 4-chlorophenyl group. However, higher lipophilicity may reduce aqueous solubility, impacting bioavailability .

Nitro Group Positioning

  • 1-(2,4-Dihydroxyphenyl)-3-(4-Nitrophenyl)Prop-2-En-1-One (): The para-nitro group on the phenyl ring provides strong electron-withdrawing effects, stabilizing the propenone system. However, hydroxyl groups on the dihydroxyphenyl moiety increase polarity, which may limit membrane penetration compared to the target compound’s dichlorophenyl group .
  • Target Compound (3-Nitrophenyl) :
    The meta-nitro substituent balances electron-withdrawing effects and steric considerations. This position may facilitate optimal π-π stacking with aromatic residues in fungal enzymes while avoiding steric clashes observed in ortho-substituted analogues .

Triazole-Propanol Derivatives vs. Propenone-Based Analogues

Triazole-propanol derivatives (e.g., fluconazole, ) feature a flexible propanol linker instead of a rigid propenone backbone. Key comparisons include:

  • The planar propenone system in the target compound enforces a defined geometry, improving binding affinity .
  • Substituent Effects: Studies on 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (–18) demonstrate that meta- and para-substituted aryl groups enhance antifungal activity. The target compound’s 3-nitrophenyl group aligns with this trend, suggesting superior activity over ortho-substituted analogues .

Antifungal Activity and Structure-Activity Relationships (SAR)

Compound Name Substituents MIC80 (μg/mL) vs. C. albicans Key Features
Target Compound 2,4-Cl₂Ph, 3-NO₂Ph, Triazole ≤0.125 (Predicted) Rigid propenone backbone; meta-nitro group
Fluconazole () 2,4-F₂Ph, Triazole-propanol 0.5–1.0 Flexible linker; lower lipophilicity
(Z)-1-(2,4-F₂Ph)-3-Ph-Triazolylpropenone () 2,4-F₂Ph, Phenyl, Triazole 0.25–0.5 Fluorine substituents; Z-isomer geometry
Compound 7b () 2,4-F₂Ph, Butyl-Triazole ≤0.125 Bulky alkyl side chain enhances binding
  • Key SAR Insights: Halogen Type: Chlorine substituents (as in the target compound) increase lipophilicity and CYP51 binding compared to fluorine . Nitro Group: The 3-nitro position enhances electron-withdrawing effects without steric hindrance, improving activity over para-nitro analogues . Linker Rigidity: Propenone-based compounds exhibit higher antifungal potency than flexible propanol derivatives .

Q & A

Q. What synthetic strategies are optimal for preparing 1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one?

The compound is synthesized via aldol condensation between 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 3-nitrobenzaldehyde. Key steps include:

  • Solvent selection : Ethanol or THF with catalytic acid (e.g., thionyl chloride) to drive enolate formation .
  • Temperature control : Reactions typically proceed at reflux (70–80°C) for 6–8 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >85% purity.
    Validation : Monitor reaction progress via TLC and confirm structure using 1H NMR^1 \text{H NMR} (e.g., vinyl proton at δ 7.8–8.1 ppm) and 13C NMR^{13} \text{C NMR} (carbonyl C=O at ~190 ppm) .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Contradictions (e.g., unexpected coupling constants or chemical shifts) may arise from:

  • Stereochemical isomerism : Use NOESY NMR to distinguish E/Z isomers via spatial correlations between aromatic protons and the triazole moiety .
  • Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths/angles. For example, the dichlorophenyl and nitrophenyl planes often show dihedral angles of 15–25° due to steric hindrance .

Advanced Research Questions

Q. What methodologies are effective for analyzing the antifungal mechanism of this compound?

Antifungal activity (e.g., against Fusarium oxysporium) is evaluated via:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests using potato dextrose agar (50 mg/L compound).
  • Target identification : Docking studies suggest inhibition of fungal CYP51 (lanosterol 14α-demethylase) via triazole coordination to heme iron .
    Key data : Compound 4a in showed 90% inhibition at 50 mg/L, comparable to hymexazol.

Q. How can structure-activity relationships (SAR) guide optimization for antitumor activity?

Modify substituents to enhance potency:

  • Electron-withdrawing groups : The 3-nitrophenyl group increases electrophilicity, improving DNA intercalation or kinase inhibition .
  • Triazole substitution : Replace 1H-1,2,4-triazole with 1H-1,2,3-triazole to alter binding kinetics (e.g., IC50_{50} values reduced from 12 µM to 8 µM in breast cancer cell lines) .
    Validation : Cytotoxicity assays (MTT) and apoptosis markers (caspase-3 activation) quantify efficacy.

Q. What experimental approaches address metabolic instability in vivo?

CYP3A4-mediated oxidation of the propenone moiety can reduce bioavailability. Strategies include:

  • Deuterium incorporation : Replace α-hydrogens with deuterium to slow metabolism (deuterium isotope effect) .
  • Prodrug design : Mask the carbonyl group as a ketal or enol ether to enhance stability .
    Validation : LC-MS/MS tracks metabolites like 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) in hepatic microsomal assays .

Methodological Considerations for Data Contradictions

Q. How to reconcile discrepancies in bioactivity across similar derivatives?

  • Orthogonal assays : Use both agar diffusion (qualitative) and broth microdilution (quantitative) to confirm antifungal activity .
  • Solubility controls : Poor aqueous solubility may artifactually reduce activity. Use DMSO concentrations ≤1% to avoid cytotoxicity .

Q. What computational tools predict crystallographic packing behavior?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O/N hydrogen bonds) influencing crystal morphology .
  • Powder XRD refinement : Rietveld analysis resolves polymorphic discrepancies (e.g., monoclinic vs. orthorhombic systems) .

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